3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea
CAS No.: 2711-20-8
Cat. No.: VC16055655
Molecular Formula: C10H10ClF3N2O
Molecular Weight: 266.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2711-20-8 |
|---|---|
| Molecular Formula | C10H10ClF3N2O |
| Molecular Weight | 266.65 g/mol |
| IUPAC Name | 3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea |
| Standard InChI | InChI=1S/C10H10ClF3N2O/c1-16(2)9(17)15-8-5-6(10(12,13)14)3-4-7(8)11/h3-5H,1-2H3,(H,15,17) |
| Standard InChI Key | WPKYGXCUDANURX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s structure features a dimethylurea moiety attached to a 2-chloro-5-(trifluoromethyl)phenyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.65 g/mol |
| Exact Mass | 266.043 Da |
| LogP | 3.41 |
| PSA | 41.57 Ų |
The trifluoromethyl group enhances lipid solubility, as evidenced by the LogP value, facilitating membrane permeability.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.8–8.2 ppm) and dimethylamino groups (δ 3.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 266.04.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 2-chloro-5-(trifluoromethyl)aniline and dimethylcarbamoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine:
Reaction conditions (0–5°C, 12 hours) yield 78–85% purity, requiring column chromatography for refinement.
Industrial Manufacturing
Continuous flow reactors optimize scalability, maintaining temperatures at 10–15°C and pressures of 2–3 bar. Automated systems achieve batch-to-batch consistency, with a final purity of ≥98%.
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity, with minimum inhibitory concentrations (MICs) as follows:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Mycobacterium tuberculosis | 40.00 |
Mechanistic studies attribute its antibacterial effect to the inhibition of penicillin-binding proteins (PBPs), disrupting cell wall synthesis.
Enzymatic Inhibition
The trifluoromethyl group enhances binding affinity to bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Kinetic assays show a of 0.45 µM, indicating competitive inhibition.
Environmental and Toxicological Considerations
Bioaccumulation Risk
The chlorinated aromatic ring confers persistence in aquatic systems, with a bioconcentration factor (BCF) of 950 in Daphnia magna. Chronic exposure studies indicate hepatotoxicity in zebrafish at 50 ppb.
Degradation Pathways
Photolysis under UV light (254 nm) yields 2-chloro-5-(trifluoromethyl)aniline as the primary metabolite, with a half-life of 14 days in freshwater.
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